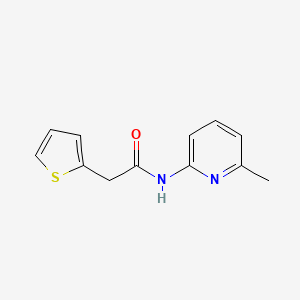

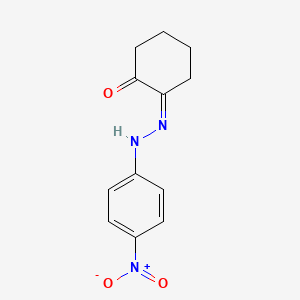

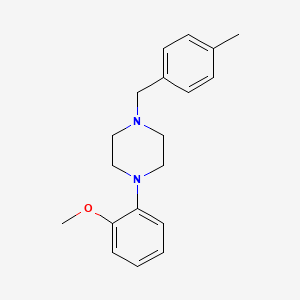

N-(6-methyl-2-pyridinyl)-2-(2-thienyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methyl-2-pyridinyl)-2-(2-thienyl)acetamide, commonly known as TTA, is a chemical compound that belongs to the class of thiazolidinediones. TTA is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.

Wissenschaftliche Forschungsanwendungen

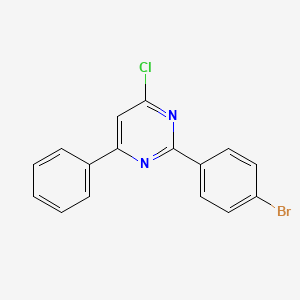

Synthesis of Pyridine and Thieno[2,3-b]pyridine Derivatives

- The research by Elgemeie et al. (1988) demonstrates the use of arylmethylenecyanothioacetamide in the synthesis of 3-cyano-2(1H)-pyridinethione derivatives. These derivatives can be further alkylated and cyclized into thieno[2,3-b]pyridine derivatives, showcasing the compound's role in creating complex heterocyclic structures (G. Elgemeie, H. A. Elfahham, H. A. Nabey, 1988).

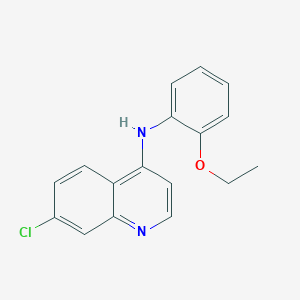

Cyclization Reactions of Nitriles

- Matrosova et al. (1991) explored the interaction of 2-thienylidene derivatives with methylene active nitriles, leading to the formation of diamino dicyano thienopyridines. This highlights the compound's application in creating new molecular frameworks with potential biological activities (S. Matrosova, V. K. Zav’yalova, V. Litvinov, Y. A. Sharanin, 1991).

Silylation for Gas-Liquid Chromatography

- Tallent and Kleiman (1968) utilized bis(trimethylsilyl)acetamide in the silylation of lipolysates for gas-liquid chromatography, indicating the compound's significance in analytical chemistry applications. This process allows for the direct injection of pyridine solutions containing samples and the silylating agent onto the column, facilitating the analysis of free fatty acids and other substances without the need for prior conversion to methyl esters (W. Tallent, R. Kleiman, 1968).

Antimicrobial Activity of Pyridine Derivatives

- The work by Attaby et al. (1999) on the synthesis of new pyridine derivatives, including thienopyridine and pyridothienopyrazole derivatives, showcases the compound's utility in generating molecules with antimicrobial properties. These synthesized compounds have been tested for their antimicrobial activity, revealing potential applications in developing new antibiotics (F. Attaby, M. A. Elneairy, M. S. Elsayed, 1999).

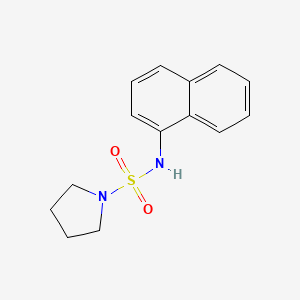

Biological Evaluation of Kappa-Opioid Agonists

- Research by Barlow et al. (1991) into the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides reveals the compound's role in the development of opioid kappa agonists. This research underlines the compound's importance in pharmacology, particularly in creating new analgesics with specific receptor activity (J. J. Barlow et al., 1991).

Eigenschaften

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-4-2-6-11(13-9)14-12(15)8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGOQSMTEUSFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901252960 |

Source

|

| Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide | |

CAS RN |

349432-68-4 |

Source

|

| Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349432-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)

![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)